molecular formula C9H6F4N4 B15308304 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine

1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B15308304
M. Wt: 246.16 g/mol
InChI Key: XZFQOCGSRBXSFX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of both fluorine and trifluoromethyl groups imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine typically involves the use of azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This method is favored for its high efficiency and selectivity. The reaction generally proceeds under mild conditions, often catalyzed by copper(I) salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale azide-alkyne cycloaddition reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to form strong interactions with proteins and enzymes, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine
  • 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine
  • 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine

Uniqueness

Compared to similar compounds, 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine exhibits unique properties due to the presence of the fluorine atom. This atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it particularly valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H6F4N4

Molecular Weight

246.16 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-(trifluoromethyl)triazol-4-amine

InChI

InChI=1S/C9H6F4N4/c10-5-1-3-6(4-2-5)17-7(9(11,12)13)8(14)15-16-17/h1-4H,14H2

InChI Key

XZFQOCGSRBXSFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=N2)N)C(F)(F)F)F

Origin of Product

United States

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